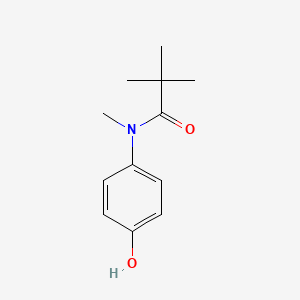
N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide
Overview
Description
“N-(4-hydroxyphenyl)retinamide” (also known as fenretinide) is a synthetic retinoid derivative with potential use in the treatment of cancer and other conditions . “N-(4-hydroxyphenyl)glycine” (also known as glycin) is a photographic developing agent used in classic black-and-white developer solutions .
Synthesis Analysis
The synthesis of “N-(4-hydroxyphenyl)glycine” can be achieved by treating p-aminophenol with chloracetic acid in a solvent . For “N-(4-hydroxyphenyl)retinamide”, specific synthesis methods were not found in the search results.
Molecular Structure Analysis
The molecular structure of “N-(4-hydroxyphenyl)glycine” has been confirmed by various methods such as FTIR, UV, and MS spectroscopy . The molecular structure of “N-(4-hydroxyphenyl)retinamide” was not found in the search results.
Chemical Reactions Analysis
“N-(4-hydroxyphenyl)glycine” can form a complex with Fe (III)-ion, indicating coordination between ligands and metals through adequate functional groups . Specific chemical reactions involving “N-(4-hydroxyphenyl)retinamide” were not found in the search results.
Scientific Research Applications
Antiviral Research
4-HPR has shown promising in vitro and in vivo antiviral activity against a range of flaviviruses . It’s particularly effective against dengue virus, with studies evaluating the in vivo exposure profile of 4-HPR dosage regimes to achieve plasma concentrations effective for antiviral activity. The challenges to its clinical use include solubility and first-pass intestinal elimination, but these can be improved through formulation changes and cytochrome P450 (CYP) metabolism inhibition .
Cancer Treatment and Prevention
Fenretinide is reported to inhibit several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at concentrations of 1–10 µM . Studies in rats and mice have confirmed the potent anticancer effects of 4-HPR without evidencing hemolytic toxicity, making it a suitable candidate for the development of new chemo-preventive agents .
Chemical Synthesis Standard
In the field of chemical synthesis, N-(4-ethoxyphenyl)-retinamide (4-EPR) is used as an internal standard for the correct determination of 4-HPR and its metabolites by chromatography. This underscores the importance of 4-HPR in analytical chemistry and its role in ensuring the accuracy of chromatographic analyses .
Pharmacological Research
4-HPR’s ability to achieve effective plasma concentrations for antiviral activity opens up research opportunities in pharmacology, particularly in understanding the drug’s behavior in the body, its absorption, distribution, metabolism, and excretion (ADME) profiles, and how these can be optimized for better therapeutic outcomes .
Safety and Toxicology Studies
Given its established safety record, 4-HPR serves as a valuable compound in safety and toxicology studies. Its lack of hemolytic toxicity in animal models provides a benchmark for evaluating the safety profiles of new drugs and compounds in development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSJOQDMFAIKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



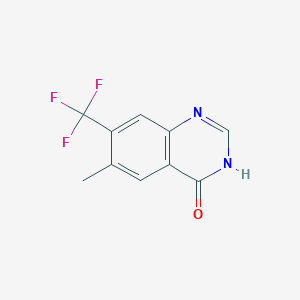
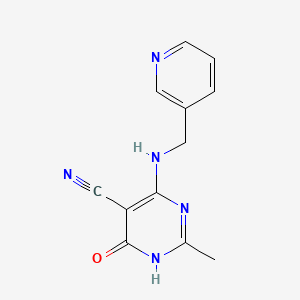
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid](/img/structure/B1460677.png)
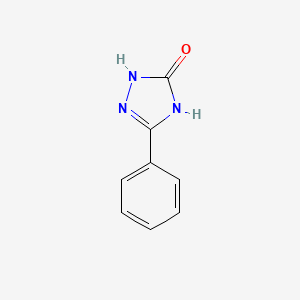
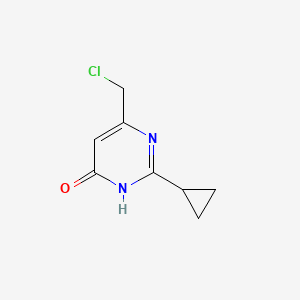
![3-(4-Chloro-phenyl)-benzo[D]isoxazol-6-OL](/img/structure/B1460683.png)
![Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1460686.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1460687.png)
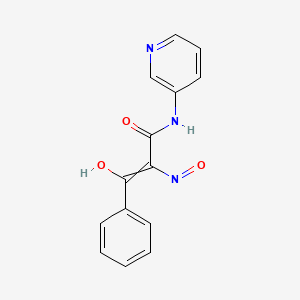

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol](/img/structure/B1460694.png)
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1460695.png)
![18-Crown-5 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1460696.png)
![4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1460697.png)